Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with the molecular formula C19H13NO6 This compound is characterized by its unique anthraquinone-furan structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of anthraquinone derivatives with furan compounds under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the high quality of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and furan-based compounds.
Scientific Research Applications
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-HYDROXY-2-METHYL-6,11-DIOXO-6,11-DIHYDROANTHRA[1,2-B]FURAN-3-CARBOXYLATE
- 2-(2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY ETHYL ACETATE
Uniqueness
ETHYL 2-AMINO-5-HYDROXY-6,11-DIOXO-6H,11H-ANTHRA[1,2-B]FURAN-3-CARBOXYLATE is unique due to its specific anthraquinone-furan structure, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit key enzymes sets it apart from other similar compounds.
Biological Activity
Ethyl 2-amino-5-hydroxy-6,11-dioxoanthra[1,2-B]furan-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the anthraquinone family and features a unique fused ring system that includes both furan and anthraquinone moieties. Its molecular formula is C₁₄H₁₁N₁O₅, with a molecular weight of approximately 351.3 g/mol. The compound's structure contributes to its reactivity and biological activity due to the presence of functional groups such as an amino group, hydroxyl group, and two carbonyl groups .
Biological Activity
The compound has demonstrated various biological activities, particularly in anticancer applications. Key findings include:
- Antitumor Activity : this compound has shown promising results in inhibiting the proliferation of tumor cells. Studies indicate that it exhibits superior antiproliferative potency compared to established drugs like doxorubicin .
- Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase. This was evidenced by studies where treated cells displayed characteristic morphological changes associated with apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have improved yields and reduced reaction times significantly. A common synthetic route includes the condensation of ethyl acetoacetate with anthraquinone derivatives under specific conditions .
Comparative Analysis
To contextualize the biological activity of this compound within its chemical family, the following table compares it with other related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]furan | Tetrahydrofuran derivative | Antitumor | Less complex structure |
Doxorubicin (Anthracycline derivative) | Anthracycline | Anticancer | Well-established clinical use |
Ethyl 3-amino-5-bromo-benzo-furan-2-carboxylate | Benzo-furan derivative | Antitumor | Close to planar structure |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Drug Resistance : In vitro studies demonstrated that this compound retains effectiveness against drug-resistant tumor cell lines, suggesting it may overcome some mechanisms of resistance seen with traditional chemotherapeutics .
- Apoptosis Induction : Another study reported that treatment with this compound resulted in significant apoptotic cell death in various cancer cell lines. Flow cytometry analyses confirmed increased annexin V positivity in treated cells .
Properties
Molecular Formula |
C19H13NO6 |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxy-6,11-dioxonaphtho[2,3-g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H13NO6/c1-2-25-19(24)12-10-7-11(21)13-14(17(10)26-18(12)20)16(23)9-6-4-3-5-8(9)15(13)22/h3-7,21H,2,20H2,1H3 |
InChI Key |
DKLWZIJITJLNCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C3C(=C(C=C12)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.